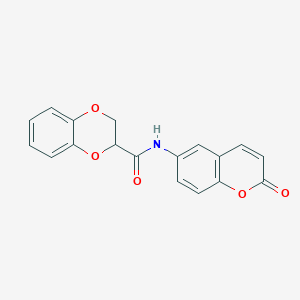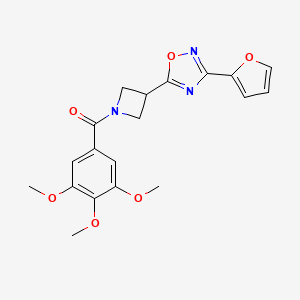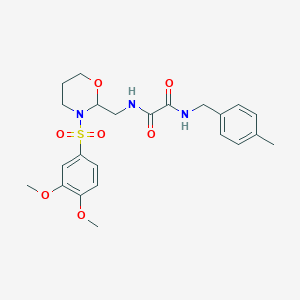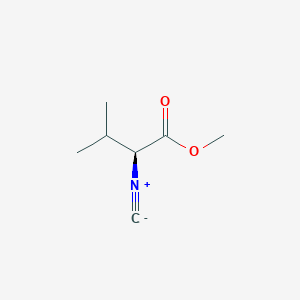![molecular formula C13H20ClNO4S3 B2917901 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097894-18-1](/img/structure/B2917901.png)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a useful research compound. Its molecular formula is C13H20ClNO4S3 and its molecular weight is 385.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Cytochrome P450 Enzyme Inhibition
One of the most studied applications of sulfonamide-based compounds, which include derivatives similar to 1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine, is their role in inhibiting Cytochrome P450 (CYP) enzymes. These enzymes are crucial for drug metabolism, and their inhibition can help in understanding drug-drug interactions and improving the pharmacokinetic profiles of drugs. Selective inhibition of CYP isoforms by sulfonamide derivatives provides a tool for predicting potential drug interactions and optimizing drug therapy (Khojasteh et al., 2011).
Environmental Persistence and Degradation
The environmental fate and behavior of sulfonylurea compounds, including those structurally related to this compound, have been extensively reviewed. These compounds are used as herbicides and can persist in the environment, influencing microbial populations and potentially affecting human health. Understanding their degradation pathways and persistence in various environmental conditions is essential for assessing their ecological impact and for the development of strategies to mitigate their presence (Sarmah et al., 1998).
Synthesis and Medicinal Importance
The synthesis of cyclic compounds containing sulfonamide groups has been a focus of research, offering insights into the development of novel pharmaceuticals and functional molecules. Studies on the synthesis of these compounds highlight their versatility in organic chemistry and their potential application in creating new drugs. This area of research underlines the importance of sulfonamide derivatives, such as this compound, in medicinal chemistry, pointing to their potential use in treating various diseases (Kaneda, 2020).
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, which include the thiophene moiety present in this compound, have been identified for their broad range of bioactivities. These activities include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. The synthesis and application of thiophene derivatives in medicinal chemistry provide a pathway for the development of new drugs and highlight the compound's potential in pharmaceutical research (Xuan, 2020).
Sulfonamide Inhibitors in Drug Development
The review of sulfonamide inhibitors from 2013 to the present underscores their significance in drug development. Sulfonamide compounds, including those structurally similar to this compound, have been pivotal in the therapy of bacterial infections and have found applications in treating diseases caused by other microorganisms. Their role in the development of diuretics, carbonic anhydrase inhibitors, and antiepileptics illustrates the broad therapeutic potential of sulfonamide derivatives (Gulcin & Taslimi, 2018).
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S3/c1-10(2)9-21(16,17)11-4-3-7-15(8-11)22(18,19)13-6-5-12(14)20-13/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTPVIIUKQDTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)


![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)




